2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
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Overview
Description
2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole typically involves the following steps:
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Formation of the Pyrrolo[1,2-b][1,2,4]triazole Core: : The core structure can be synthesized through a condensation reaction between a suitable hydrazine derivative and an α-haloketone. This reaction is usually carried out in the presence of a base such as sodium acetate or sodium carbonate in a solvent like acetone at room temperature .
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Introduction of the Bromine Atom: : The bromination of the pyrrolo[1,2-b][1,2,4]triazole core can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent under controlled conditions .
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Attachment of the Trifluorophenoxy Group: : The final step involves the nucleophilic substitution reaction of the brominated intermediate with 2,3,4-trifluorophenol. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties and reactivity.
Coupling Reactions: The trifluorophenoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydride), solvents (DMF, DMSO), elevated temperatures.
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Coupling Reactions: Palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (toluene, DMF), elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: The compound’s triazole core and functional groups make it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique electronic properties can be exploited in the development of organic semiconductors, sensors, and other advanced materials.
Chemical Synthesis: It serves as a versatile building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways or molecular targets such as kinases or transcription factors.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar core structure but different substituents.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Rufinamide: An antiepileptic drug containing a triazole moiety.
Uniqueness
2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is unique due to its specific combination of a bromine atom and a trifluorophenoxy group, which imparts distinct electronic and steric properties. These features can enhance its binding affinity, selectivity, and overall biological activity compared to other triazole derivatives .
Properties
Molecular Formula |
C11H7BrF3N3O |
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Molecular Weight |
334.09 g/mol |
IUPAC Name |
2-bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H7BrF3N3O/c12-11-16-10-7(3-4-18(10)17-11)19-6-2-1-5(13)8(14)9(6)15/h1-2,7H,3-4H2 |
InChI Key |
OMRCDECYSDPNTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)C1OC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
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